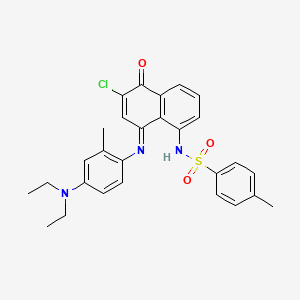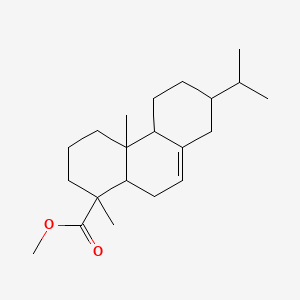![molecular formula C18H17N7 B14473411 6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine CAS No. 65711-86-6](/img/structure/B14473411.png)
6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine is a complex organic compound that belongs to the class of pteridines. Pteridines are bicyclic heterocycles that play significant roles in various biological processes, including as enzyme cofactors and pigments. This compound is of particular interest due to its unique structure, which combines a pteridine core with a naphthalene moiety, potentially imparting unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine typically involves multi-step organic synthesis. One common approach is to start with the pteridine core, which can be synthesized from pyrimidine or pyrazine precursors. The naphthalene moiety is then introduced through a nucleophilic substitution reaction, where a methyl(naphthalen-1-yl)amine is reacted with a suitable pteridine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pteridine and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogenating agents and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pteridines and naphthalenes, which can be further functionalized for specific applications .
Scientific Research Applications
6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-{[Methyl(phenyl)amino]methyl}pteridine-2,4-diamine
- 6-{[Methyl(benzyl)amino]methyl}pteridine-2,4-diamine
- 6-{[Methyl(anthracen-1-yl)amino]methyl}pteridine-2,4-diamine
Uniqueness
The uniqueness of 6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine lies in its naphthalene moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This can result in different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
65711-86-6 |
|---|---|
Molecular Formula |
C18H17N7 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
6-[[methyl(naphthalen-1-yl)amino]methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C18H17N7/c1-25(14-8-4-6-11-5-2-3-7-13(11)14)10-12-9-21-17-15(22-12)16(19)23-18(20)24-17/h2-9H,10H2,1H3,(H4,19,20,21,23,24) |
InChI Key |
ZWCSGTKHMKLBQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


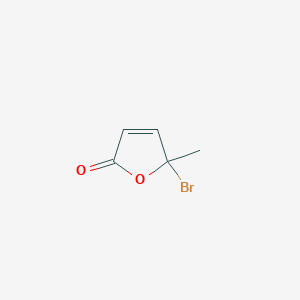
![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
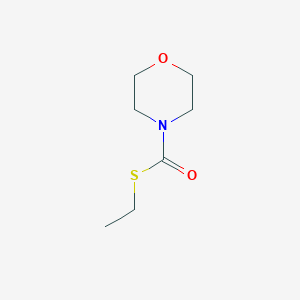
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
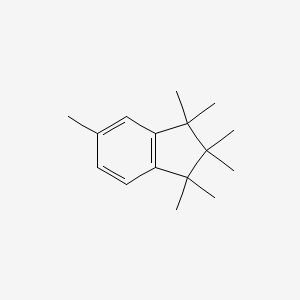
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
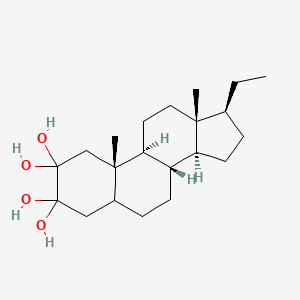
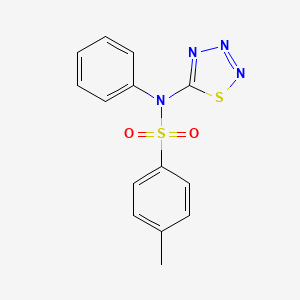
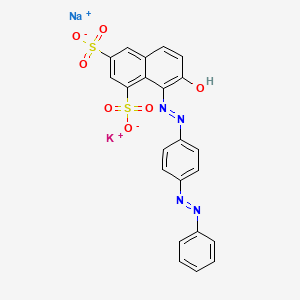

![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)
![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
